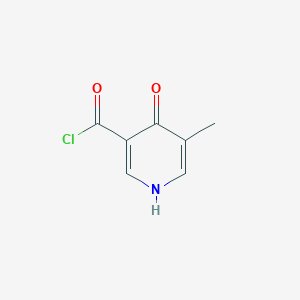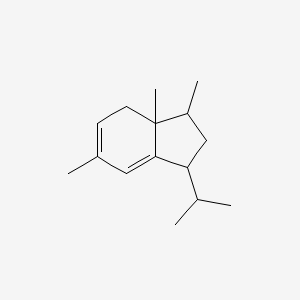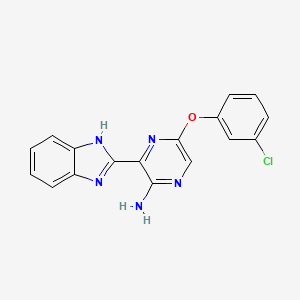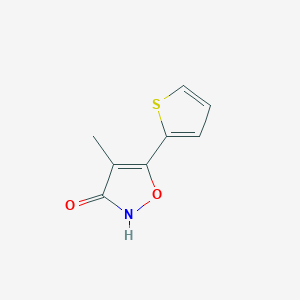
2-Acridinecarboxylic acid, 9-amino-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound that exhibits significant biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acridinecarboxylic acid, 9-amino-, methyl ester typically involves the esterification of 9-amino-2-acridinecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, often scaled up to accommodate larger quantities. The use of efficient reagents and optimized reaction conditions ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.
Industry: The compound is used in the production of dyes and as a photochemical catalyst
作用機序
The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .
類似化合物との比較
9-Aminoacridine: Another derivative of acridine with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness: 2-Acridinecarboxylic acid, 9-amino-, methyl ester is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research .
特性
CAS番号 |
64046-78-2 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
methyl 9-aminoacridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |
InChIキー |
LHERLWVEBQULCM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


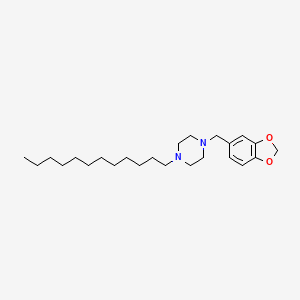
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
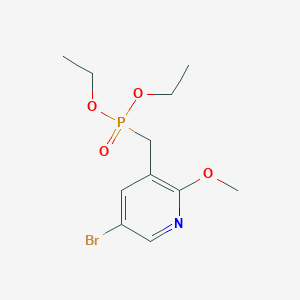
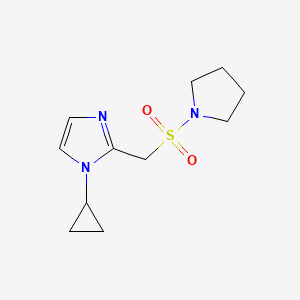
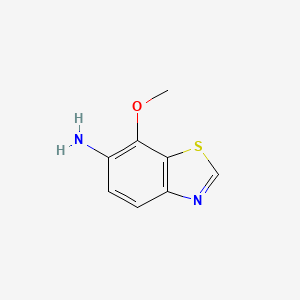

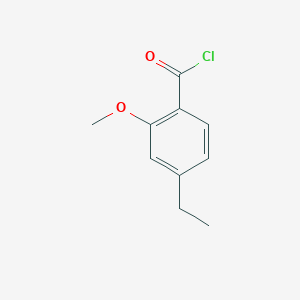
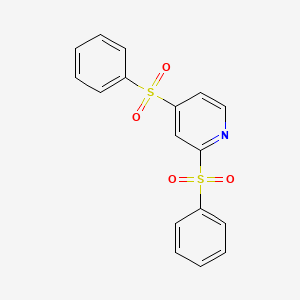
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
